molecular formula C14H15NO4 B8713855 3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid

Katalognummer: B8713855
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: RUDAOHVODORPOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid is an organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a phenyl group and two oxo groups at positions 2 and 6, along with a propionic acid side chain at position 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted diketone with an amine, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid is unique due to its combination of a piperidine ring with a phenyl group and a propionic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged for specific scientific and industrial purposes .

Eigenschaften

Molekularformel

C14H15NO4

Molekulargewicht

261.27 g/mol

IUPAC-Name

3-(2,6-dioxo-3-phenylpiperidin-3-yl)propanoic acid

InChI

InChI=1S/C14H15NO4/c16-11-6-8-14(13(19)15-11,9-7-12(17)18)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,17,18)(H,15,16,19)

InChI-Schlüssel

RUDAOHVODORPOI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)NC1=O)(CCC(=O)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.